Furfuryl pentanoate

Catalog No.
S1893722
CAS No.
36701-01-6
M.F
C10H14O3
M. Wt
182.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Furfuryl pentanoate

CAS Number

36701-01-6

Product Name

Furfuryl pentanoate

IUPAC Name

furan-2-ylmethyl pentanoate

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

InChI

InChI=1S/C10H14O3/c1-2-3-6-10(11)13-8-9-5-4-7-12-9/h4-5,7H,2-3,6,8H2,1H3

InChI Key

HRYAVTBTUKVHBU-UHFFFAOYSA-N

SMILES

CCCCC(=O)OCC1=CC=CO1

solubility

insoluble in water
miscible (in ethanol)

Canonical SMILES

CCCCC(=O)OCC1=CC=CO1

The exact mass of the compound Furfuryl pentanoate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in watermiscible (in ethanol). The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Furfuryl pentanoate is a furan-containing ester recognized within the flavor and fragrance industry for its distinct organoleptic profile. Classified as a flavoring agent by global regulatory bodies, it is characterized by a complex, sweet, and fruity aroma with specific pineapple and caramellic notes. Unlike simple aliphatic esters that provide generic fruity scents, furfuryl pentanoate's value lies in its unique combination of a furan core with a C5 alkyl chain, which dictates its specific sensory perception and physical properties, such as volatility, making it a functional ingredient for specialized applications.

In flavor and fragrance formulation, seemingly minor structural changes lead to significant functional differences. Substituting Furfuryl Pentanoate with shorter-chain analogs like furfuryl acetate or furfuryl propionate is functionally invalid for targeted profiles. Each analog possesses a distinct, non-overlapping aroma character; for example, furfuryl propionate is described with a 'green banana' odor, which contrasts sharply with the 'pineapple and apple with caramellic nuances' of furfuryl pentanoate. This makes them unsuitable as direct replacements. Furthermore, the length of the pentanoate chain confers a specific volatility and substantivity, meaning that process stability, release rates in application, and aroma longevity are fundamentally different from other furfuryl esters, preventing simple substitution.

Distinctive Organoleptic Profile: Specific Pineapple & Caramellic Notes

Sensory data from flavor industry resources clearly differentiate the organoleptic profile of furfuryl pentanoate from its shorter-chain analogs. Furfuryl pentanoate is consistently described with a complex profile of 'sweet, overripe fruity, pineapple and apple with caramellic nuances'. In contrast, furfuryl propionate (C3 ester chain) is characterized by a simpler 'green banana' odor, and furfuryl acetate (C2 ester chain) presents a more floral and ethereal-fruity character. This qualitative differentiation is critical, as the specific pineapple and sweet-brown notes of the pentanoate ester are not present in the common, more generic fruity profiles of its close chemical relatives.

Evidence DimensionAroma Profile Description
Target Compound DataSweet, overripe fruity, pineapple, and apple with caramellic nuances
Comparator Or BaselineFurfuryl Propionate: 'Green banana odour' | Furfuryl Acetate: 'mild, ethereal-floral fruity odour'
Quantified DifferenceQualitative shift from green/floral notes to a specific tropical/caramellic profile
ConditionsSensory evaluation by trained flavorists as reported in industry-standard databases.

For formulators targeting authentic tropical fruit or sweet baked-good profiles, this specific aroma is non-replicable with simpler, more generic fruity esters.

Lower Volatility Profile for Enhanced Stability and Controlled Release

Furfuryl pentanoate exhibits a significantly higher boiling point compared to its lower molecular weight furfuryl ester analogs, indicating lower volatility. The boiling point of furfuryl pentanoate at standard pressure is 228-229 °C. This is substantially higher than that of furfuryl propionate (195-196 °C) and furfuryl acetate (175-177 °C). This physical property translates to greater thermal stability during processing (e.g., baking) and a slower, more sustained release of aroma in finished products, a key performance indicator for applications requiring longevity.

Evidence DimensionBoiling Point at 760 mmHg
Target Compound Data228-229 °C
Comparator Or BaselineFurfuryl Propionate: 195-196 °C | Furfuryl Acetate: 175-177 °C
Quantified Difference+32 °C vs. Furfuryl Propionate; +51 °C vs. Furfuryl Acetate
ConditionsStandard atmospheric pressure (760 mmHg).

This lower volatility is a critical advantage for applications requiring heat stability or a long-lasting, controlled aroma release, justifying its selection over more volatile analogs.

Formulation of Authentic Tropical and Ripe Fruit Flavors

This compound is the indicated choice when developing flavor profiles requiring a specific 'pineapple' or 'overripe fruit' character combined with warm, 'caramellic' undertones. Its unique sensory profile allows formulators to build authenticity in tropical fruit beverages, confectionery, and dairy products that cannot be achieved with the more generic or green notes of analogs like furfuryl propionate.

High-Temperature Processing and Baked Goods

Due to its significantly higher boiling point (228-229 °C) compared to shorter-chain furfuryl esters, furfuryl pentanoate offers enhanced stability in applications involving heat. This makes it a more reliable choice for baked goods, retorted products, and other thermally processed foods where flavor retention is a critical parameter.

Long-Duration Aroma Release Applications

The lower volatility of furfuryl pentanoate corresponds to a longer substantivity, reported at 88 hours on a smelling strip. This property makes it highly suitable for air care products, fabric softeners, and other fragrance systems where a controlled, long-lasting aroma is a key driver of consumer preference, outperforming more fleeting notes from highly volatile esters.

Physical Description

Colourless oily liquid, sweet overripe fruit odou

XLogP3

2.1

Boiling Point

228.0 °C

Density

d20 1.03
1.024-1.031

UNII

8KBJ13E9P2

GHS Hazard Statements

Aggregated GHS information provided by 1374 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

36701-01-6

Wikipedia

Furfuryl pentanoate

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]

General Manufacturing Information

Pentanoic acid, 2-furanylmethyl ester: ACTIVE

Dates

Last modified: 08-16-2023

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